3-(6-Isopropylpyridin-3-yl)acrylic acid
Description
3-(6-Isopropylpyridin-3-yl)acrylic acid is a pyridine-based acrylic acid derivative characterized by an isopropyl substituent at the 6-position of the pyridine ring and an acrylic acid moiety at the 3-position.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(E)-3-(6-propan-2-ylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2/c1-8(2)10-5-3-9(7-12-10)4-6-11(13)14/h3-8H,1-2H3,(H,13,14)/b6-4+ |
InChI Key |
CKJODPFVPSVJBK-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1=NC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropylpyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 3-(6-Isopropylpyridin-3-yl)acrylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Isopropylpyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or acrylic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: 3-(6-Isopropylpyridin-3-yl)acrylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in the study of biological pathways and interactions, especially those involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Isopropylpyridin-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s acrylic acid moiety can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
3-(6-Aminopyridin-3-yl)acrylic Acid
- Structure: Features an amino (-NH₂) group at the 6-position.
- Activity: Demonstrates moderate antimicrobial activity, with similarity scores (0.88) suggesting structural and functional overlap with the target compound . However, the amino group’s polarity may reduce cell membrane penetration compared to the isopropyl group.
- Synthesis : Prepared via reactions involving intermediates like formula IV and VII, as described in patent literature .
3-(4-Sulfamoylphenylcarbamoyl)acrylic Acid Derivatives
- Structure : Contains a sulfamoyl (-SO₂NH₂) group linked to a phenylcarbamoyl moiety.
- Activity: Proton transfer salts of these derivatives exhibit potent antimicrobial effects. For example, compounds 9, 14, 15, and 17 showed MIC values superior to fluconazole against Candida albicans and Staphylococcus aureus .
Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)acrylate
- Structure : Includes a chloro (-Cl) and pivalamido (-CONHC(CH₃)₃) group.
- Activity: The electron-withdrawing chloro group may stabilize the pyridine ring, while the bulky pivalamido group could sterically hinder interactions with microbial targets .
3-(6-Phenoxy-3-pyridyl)acrylic Acid
- Structure: Substituted with a phenoxy (-OPh) group.
Antimicrobial Activity Comparison
Table 1: Antimicrobial activity of selected pyridine-acrylic acid derivatives.
| Compound Name | Substituent | MIC Range (μg/mL) | Key Pathogens Targeted | Reference Drugs Compared |
|---|---|---|---|---|
| 3-(6-Isopropylpyridin-3-yl)acrylic Acid | Isopropyl | Not reported | Inference needed | N/A |
| 3-(4-Sulfamoylphenylcarbamoyl)acrylic Acid (Compound 9) | Sulfamoylphenylcarbamoyl | 12.5–25 | S. aureus, C. albicans | Fluconazole (MIC 25–50 μg/mL) |
| 3-(6-Aminopyridin-3-yl)acrylic Acid | Amino | 25–50 | E. coli, B. subtilis | Cefoperazone (MIC 6.25–12.5 μg/mL) |
| Proton Transfer Salt 17 | Sulfamoyl + 2-aminopyridine | 6.25–12.5 | Listeria monocytogenes | Vancomycin (MIC 3.12–6.25 μg/mL) |
- Key Findings :
- Sulfamoyl-containing derivatives (e.g., Compound 9) outperform fluconazole against fungi, highlighting the role of sulfonamide groups in antifungal activity .
- Proton transfer salts (e.g., Compound 17) exhibit enhanced activity due to improved solubility and charge-mediated interactions .
- The isopropyl group’s contribution remains speculative but may balance lipophilicity and steric effects for broad-spectrum activity.
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